molecular formula C14H15N3O2S B2802854 4-(1,3-benzothiazole-6-carbonyl)-3,3-dimethylpiperazin-2-one CAS No. 946363-06-0

4-(1,3-benzothiazole-6-carbonyl)-3,3-dimethylpiperazin-2-one

Cat. No.: B2802854
CAS No.: 946363-06-0
M. Wt: 289.35
InChI Key: QCOOPLSUYYESIT-UHFFFAOYSA-N
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Description

4-(1,3-Benzothiazole-6-carbonyl)-3,3-dimethylpiperazin-2-one is a complex organic compound that belongs to the class of benzothiazoles This compound is characterized by its unique structure, which includes a benzothiazole ring fused with a piperazine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(1,3-benzothiazole-6-carbonyl)-3,3-dimethylpiperazin-2-one typically involves the reaction of 1,3-benzothiazole-6-carbonyl chloride with 3,3-dimethylpiperazine. The reaction is carried out under controlled conditions, often in the presence of a base such as triethylamine, to facilitate the formation of the desired product. The reaction mixture is usually stirred at room temperature for several hours, followed by purification through recrystallization or chromatography to obtain the pure compound .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors. The process parameters, such as temperature, pressure, and reaction time, are optimized to maximize yield and purity. The use of high-throughput purification techniques, such as high-performance liquid chromatography (HPLC), ensures the efficient isolation of the compound .

Chemical Reactions Analysis

Types of Reactions

4-(1,3-Benzothiazole-6-carbonyl)-3,3-dimethylpiperazin-2-one undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or alcohols. Substitution reactions typically result in the formation of new benzothiazole derivatives with varied functional groups .

Scientific Research Applications

4-(1,3-Benzothiazole-6-carbonyl)-3,3-dimethylpiperazin-2-one has a wide range of applications in scientific research:

Comparison with Similar Compounds

4-(1,3-Benzothiazole-6-carbonyl)-3,3-dimethylpiperazin-2-one can be compared with other benzothiazole derivatives, such as:

The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties, making it a valuable compound for various research applications.

Properties

IUPAC Name

4-(1,3-benzothiazole-6-carbonyl)-3,3-dimethylpiperazin-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H15N3O2S/c1-14(2)13(19)15-5-6-17(14)12(18)9-3-4-10-11(7-9)20-8-16-10/h3-4,7-8H,5-6H2,1-2H3,(H,15,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QCOOPLSUYYESIT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(C(=O)NCCN1C(=O)C2=CC3=C(C=C2)N=CS3)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H15N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

289.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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